Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

comparison of Indirubin-5-sulfonate binding
mode with caffeine

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Indirubin-5-sulfonate

CAS No.: 244021-67-8

Cat. No.: S587368

Quantitative Data Comparison at a Glance

The table below summarizes the key experimental data for Indirubin-5-sulfonate and Caffeine, highlighting

their different inhibitory strengths and binding characteristics.

Feature Indirubin-5-sulfonate Caffeine
Primary Target(s) Glycogen Phosphorylase (GP), Notum, Glycogen Phosphorylase (GP)
Cyclin-dependent kinase 2 [3]

(CDK2) [1] [2]

Inhibition Constant (Ki) 13.8 uM (for GPDb) [1] Information missing from search results
for GP
Half-Maximal Inhibitory 35 nM (for CDK2) [1] 19 pM (for Notum) [3]

Concentration (ICso)

Dissociation Constant Information missing from search 85 uM (for Notum) [3]
(Kq) results
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Feature Indirubin-5-sulfonate Caffeine
Binding Site on Purine inhibitor site [1] Purine inhibitor site [1]
Glycogen

Phosphorylase

Key Binding Residues Intercalates between Phe285 Binds at the same site; exact
(for GP) and Tyr613 [1] interaction with specific residues not
detailed in search results [1]

Synergistic Effects Acts synergistically with glucose  Information missing from search results

[1]

Detailed Binding Mode Analysis

While both compounds can bind to the purine inhibitor site of Glycogen Phosphorylase, their molecular

interactions and primary targets differ significantly.

¢ Indirubin-5-sulfonate: This molecule is a multi-target inhibitor. Its high affinity for CDK2 (ICso = 35
nM) is attributed to more extensive interactions within the kinase's active site [1]. When binding to
Glycogen Phosphorylase, it inserts itself between the aromatic rings of residues Phe285 and Tyr613,
a classic "intercalation” binding mode [1].

e Caffeine: The search results confirm caffeine binds to the same purine inhibitor site on Glycogen
Phosphorylase as indirubin-5-sulfonate and other inhibitors like flavopiridol [1]. However, a more
recent and detailed structural analysis shows its binding to another enzyme, Notum. High-resolution
crystal structures reveal that caffeine binds at the center of Notum's catalytic pocket, directly
overlapping the position where the natural substrate (palmitoleic lipid) would bind [3]. Its binding
induces a conformational change in the enzyme's mobile lid domain [3].

The following diagram illustrates the key differences in their binding modes based on the available structural

data.
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Experimental Protocols Cited

The comparative data is derived from established structural and biophysical methods. Here are the core

methodologies referenced in the search results:

e Crystallography: The crystal structure of the Glycogen Phosphorylase b/Indirubin-5-sulfonate
complex was determined at 2.3 A resolution (PDB ID: 1UZU), allowing precise visualization of its
binding mode [1] [4]. Similarly, the Notum/Caffeine complex structure was solved at 1.53 A resolution
[3].

e Kinetic Analysis: Inhibition constants (Ki) for Indirubin-5-sulfonate were determined through
enzymatic kinetic studies [1]. For Caffeine, an ICso value against Notum was measured using an
OPTS enzyme assay, a common method for lipase activity [3].

¢ Biophysical Binding assays: The interaction between Caffeine and Notum was directly confirmed
and quantified using Surface Plasmon Resonance (SPR), which yielded a dissociation constant (K,)
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[3]. Thermal Shift Assays were also used to demonstrate stabilization of Notum by Caffeine [3].

Key Takeaways for Researchers

e Potency vs. Broad Activity: Indirubin-5-sulfonate is a highly potent, selective inhibitor for specific
kinases like CDK2, while Caffeine is a weaker, more promiscuous binder with activity across different
enzyme families [1] [3].

e Strategic Design: The structural data shows that even binding to the same site (as in Glycogen
Phosphorylase) does not guarantee an identical mechanism. The specific interactions, such as
indirubin's intercalation, can be exploited to design more potent and selective inhibitors [1].

e Target Selection is Crucial: The "binding mode" is meaningless without specifying the target protein.
As the data shows, Caffeine's binding to Notum is fundamentally different from its binding to
Glycogen Phosphorylase [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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